N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5S/c17-14(20)10-8-12(9-4-2-1-3-5-9)25-16(10)18-15(21)11-6-7-13(24-11)19(22)23/h1-8H,(H2,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZAUWZSFUZPCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur in the presence of a base.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Introduction of the Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Carbamoyl Group: The carbamoyl group can be introduced through the reaction of an amine with phosgene or a suitable carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-nitrofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carbamoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-nitrofuran-2-carboxamide has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups that may interact with biological targets.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication processes.
Modulating Receptor Activity: Interacting with cell surface or intracellular receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Substituent Variations on the Thiophene Ring
The structural scaffold of the target compound can be modified by altering substituents on the thiophene ring, which significantly impacts biological activity:
Heterocyclic Core Modifications
Replacing the thiophene ring with other heterocycles alters electronic properties and target specificity:
- Key Insight: Thiazole-based analogues (e.g., Compound 9) exhibit narrow-spectrum antibacterial activity, likely due to the nitrogen atom facilitating hydrogen bonding with bacterial targets . The target compound’s thiophene core may offer broader redox activity for antitrypanosomal applications .
Nitro Group Positioning and Bioactivity
The nitro group’s location (furan vs.
- Key Insight : Nitrofuran derivatives generally exhibit stronger redox cycling activity, leading to DNA damage in parasites, while nitrothiophenes may target bacterial enzymes like DNA gyrase .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogues.
- Key Insight : The trifluoromethyl group in Compound 22o improves lipophilicity and membrane permeability, whereas chloro substituents (e.g., ) may reduce solubility .
Q & A
Q. What are the standard synthetic routes for N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-nitrofuran-2-carboxamide?
The compound is synthesized via multi-step organic reactions, typically involving:
- Coupling reactions : Amide bond formation between the nitrofuran-2-carboxylic acid derivative and the 3-carbamoyl-5-phenylthiophen-2-amine precursor using coupling agents like EDCI/HOBt .
- Functional group protection : Protecting the carbamoyl group during nitration or furan ring activation to prevent side reactions .
- Purification : Column chromatography with solvents such as dichloromethane/ethyl acetate gradients to isolate the target compound (>95% purity) .
| Key Reaction Steps | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Amide coupling | EDCI, DMF, RT | Use anhydrous conditions to prevent hydrolysis |
| Nitration | HNO₃/H₂SO₄, 0–5°C | Monitor temperature to avoid over-nitration |
Q. How is the compound characterized for structural confirmation and purity?
Methodological approaches include:
- Spectroscopic analysis : ¹H/¹³C NMR to verify aromatic protons and carbamoyl groups; FT-IR for nitro (1520 cm⁻¹) and amide (1650 cm⁻¹) stretches .
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to confirm purity (>95%) .
- Mass spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 386.08) .
| Technique | Critical Parameters | Expected Outcomes |
|---|---|---|
| ¹H NMR | DMSO-d₆, 400 MHz | δ 8.2–8.5 ppm (nitrofuran protons) |
| HPLC | 70:30 ACN/H₂O | Retention time ~6.2 min |
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound, particularly its antimicrobial potential?
- In vitro assays : Perform MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use nitroreductase-deficient strains to assess nitro group dependency .
- Mechanistic studies : Conduct ROS (Reactive Oxygen Species) detection assays to evaluate nitro group-mediated oxidative stress .
- Docking simulations : Use AutoDock Vina to model interactions with bacterial enzyme targets (e.g., DNA gyrase) .
| Assay Type | Target Pathway | Key Findings from Analogues |
|---|---|---|
| MIC | Cell wall synthesis | IC₅₀ = 2.8 µM (vs. S. aureus) |
| ROS | Oxidative damage | 3-fold ROS increase at 10 µM |
Q. How should researchers address contradictions in bioactivity data between structurally similar compounds?
Contradictions often arise from subtle structural variations. Strategies include:
- SAR (Structure-Activity Relationship) studies : Compare substituent effects (e.g., trifluoromethyl vs. carbamoyl groups) on solubility and target binding .
- Solubility profiling : Measure logP values to correlate hydrophobicity with membrane permeability discrepancies .
- Metabolic stability tests : Use liver microsome assays to identify degradation pathways that reduce efficacy in certain analogues .
Q. What computational methods are effective for predicting the compound’s reactivity and stability?
- DFT (Density Functional Theory) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites (e.g., nitro group reactivity) .
- Molecular dynamics (MD) : Simulate solvation effects in aqueous/DMSO environments to assess hydrolytic stability .
- Degradation modeling : Use Arrhenius equations to extrapolate shelf-life under varying storage conditions .
| Computational Tool | Application | Output Example |
|---|---|---|
| Gaussian 09 (DFT) | Nitro group charge distribution | Partial charge = +0.32e |
| GROMACS (MD) | Solvent interaction energy | ΔG = -12.3 kcal/mol |
Q. What advanced techniques confirm the compound’s crystalline structure and polymorphism?
- Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., C-N bond = 1.34 Å) to validate stereochemistry .
- PXRD (Powder X-ray Diffraction) : Compare experimental vs. simulated patterns to detect polymorphic forms .
- DSC (Differential Scanning Calorimetry) : Identify melting points (e.g., 218–220°C) and phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
